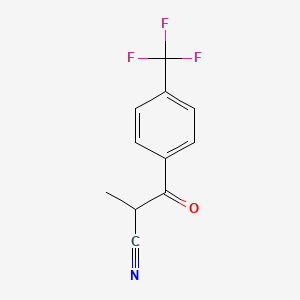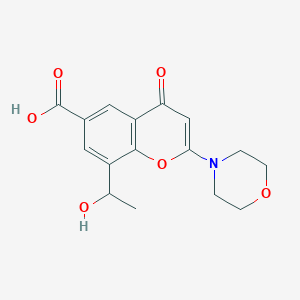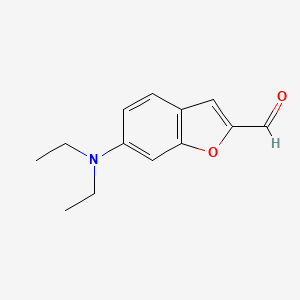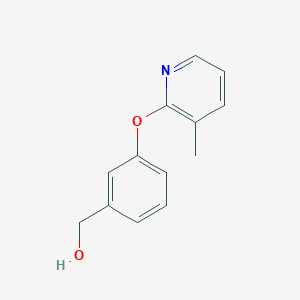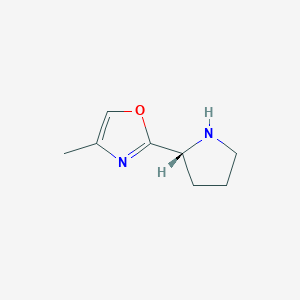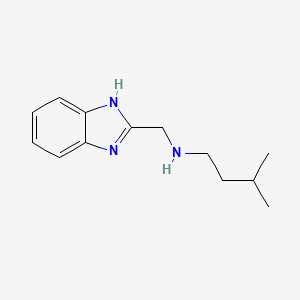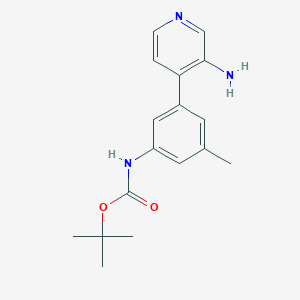
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is a chemical compound with the molecular formula C17H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate typically involves the reaction of 3-(3-aminopyridin-4-yl)-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3-aminopyridin-4-yl)carbamate
- Tert-butyl (3-nitropyridin-4-yl)carbamate
- Tert-butyl (3-methylisoxazol-4-yl)carbamate
Uniqueness
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C17H21N3O2 |
|---|---|
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylphenyl]carbamate |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-10H,18H2,1-4H3,(H,20,21) |
Clé InChI |
UXXLXWUIOIBVDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
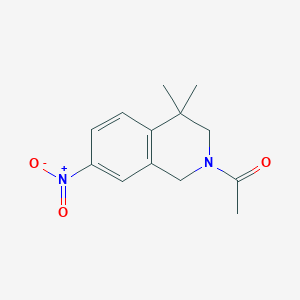

![2-Chloro-5-[(2-methyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B8311396.png)
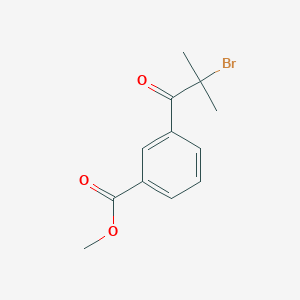
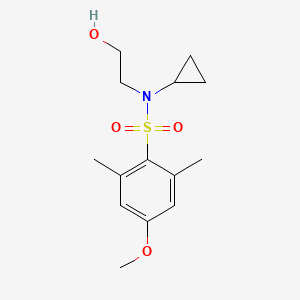
![4-Trifluoromethyl-2,2'-bi[1H-imidazole]](/img/structure/B8311407.png)
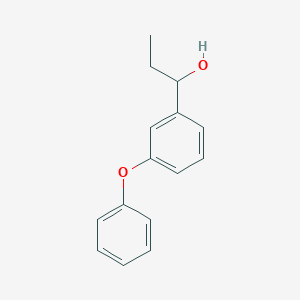
![2-(3-butyn-1-yl)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B8311420.png)
